Phorbol-13,20-diacetate

Descripción

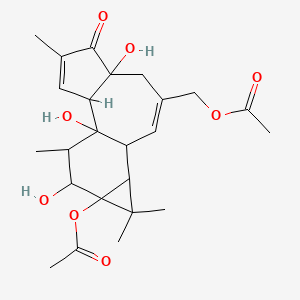

Phorbol-13,20-diacetate is a diterpenoid ester derived from phorbol, a tetracyclic tigliane-type compound. Structurally, it features acetyl groups at the C-13 and C-20 hydroxyl positions (IUPAC name: [(1R,2S,6R,10S,11R,13S,15R)-13-acetyloxy-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-8-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl]methyl acetate) . Its synthesis involves oxidation of this compound with chromium trioxide/pyridine to yield phorbol-12-on-13,20-diacetate, followed by selective reduction of the α,β-unsaturated ketone to produce neothis compound, a positional isomer . Key physical properties include:

- Phorbol-12-on-13,20-diacetate: Melting point 144.5–145°C, Rf 0.67 (SiO₂/CH₂Cl₂) .

- Neothis compound: Melting point 172–174°C, Rf 0.52 (SiO₂/CH₂Cl₂) .

Spectroscopic analyses (UV, IR, NMR, and circular dichroism) confirm the absence of electronic interaction between carbonyl groups in phorbol-12-on-13,20-diacetate, excluding a 1,2-diketone structure .

Propiedades

Número CAS |

41621-85-6 |

|---|---|

Fórmula molecular |

C24H32O8 |

Peso molecular |

448.5 g/mol |

Nombre IUPAC |

(13-acetyloxy-1,6,14-trihydroxy-4,12,12,15-tetramethyl-5-oxo-8-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl)methyl acetate |

InChI |

InChI=1S/C24H32O8/c1-11-7-17-22(29,19(11)27)9-15(10-31-13(3)25)8-16-18-21(5,6)24(18,32-14(4)26)20(28)12(2)23(16,17)30/h7-8,12,16-18,20,28-30H,9-10H2,1-6H3 |

Clave InChI |

VCQRVYCLJARKLE-UHFFFAOYSA-N |

SMILES canónico |

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(=O)C)O)C)O)OC(=O)C)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of phorbol-13,20-diacetate typically involves multiple steps, starting from phorbol or its derivatives. One common method includes the acetylation of phorbol at the 13 and 20 positions using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature conditions to ensure selective acetylation.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis and the need for specialized equipment and conditions. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale for research purposes .

Análisis De Reacciones Químicas

Types of Reactions

Phorbol-13,20-diacetate undergoes various chemical reactions, including:

Substitution: Substitution reactions involve the replacement of functional groups, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide; typically conducted in acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological and chemical properties .

Aplicaciones Científicas De Investigación

Phorbol-13,20-diacetate has a wide range of applications in scientific research:

Mecanismo De Acción

Phorbol-13,20-diacetate exerts its effects primarily through the activation of protein kinase C (PKC). This activation occurs via binding to the regulatory domain of PKC, leading to its translocation to the cell membrane and subsequent phosphorylation of target proteins . The activation of PKC triggers various downstream signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Esterification Patterns

Phorbol-13,20-diacetate differs from related compounds in ester group positions and substituents:

Protein Kinase C (PKC) Binding and Tumor Promotion

- This compound: Exhibits minimal PKC binding (IC₅₀ = 2300 nM in radioimmunoassays) and lacks tumor-promoting activity . In contrast, TPA (IC₅₀ = 1.7 μM) and phorbol-12,13-diacetate (IC₅₀ = 184 nM) show strong PKC affinity and tumor promotion .

- Phorbol-13-acetate : Retains moderate PKC binding (IC₅₀ = 8.2 nM) but lacks the tumor-promoting efficacy of TPA .

Antiviral and Cytotoxic Effects

- This compound: Demonstrates weak anti-chikungunya virus activity (EC₅₀ = 24.6 ± 7.1 μM, selectivity index = 1.7) compared to 4α-phorbol-12,13-didecanoate (EC₅₀ = 1.5 ± 0.1 μM, SI = 2.2) .

- 12-Deoxythis compound : Shows cytotoxicity against C8166 cells, highlighting structural dependence of bioactivity .

Gene Regulation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.